molecular formula C10H4ClFN2 B3031457 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile CAS No. 36937-88-9

2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile

Cat. No.: B3031457
CAS No.: 36937-88-9
M. Wt: 206.6 g/mol
InChI Key: BNHYEOYUVVJRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile, with the CAS registry number 36937-88-9, is a solid organic compound with a molecular weight of 206.60 g/mol and the molecular formula C 10 H 4 ClFN 2 . It is characterized as a tan to off-white to white solid with a melting point range of 89 to 93 °C . Researchers are advised to store the product sealed in a dry environment at room temperature . This compound is a derivative of 2-chloro-6-fluorobenzaldehyde, a known synthetic intermediate in the production of halogenated heterocyclic compounds . The presence of both the dinitrile group and the halogenated aromatic ring makes it a valuable building block in organic synthesis and medicinal chemistry research. The precursor, 2-chloro-6-fluorobenzaldehyde, is notably used in the synthesis of key pharmaceutical agents, including the antiseptic drugs dicloxacillin and flucloxacillin, as well as in the production of pesticides . As such, 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile is positioned as a versatile scaffold for researchers developing new active molecules in these and related fields. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHYEOYUVVJRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352544
Record name 2-Chloro-6-fluorobenzalmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36937-88-9
Record name 2-Chloro-6-fluorobenzalmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fundamental Reaction Mechanism and Precursor Synthesis

Knoevenagel Condensation Framework

The synthesis of 2-[(2-chloro-6-fluorophenyl)methylidene]propanedinitrile universally employs the Knoevenagel condensation between 2-chloro-6-fluorobenzaldehyde and malononitrile. This reaction proceeds via nucleophilic attack of the active methylene group in malononitrile on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated system. The electron-withdrawing chloro and fluoro substituents on the benzaldehyde moiety enhance electrophilicity, accelerating the condensation kinetics compared to unsubstituted analogs.

Synthesis of 2-Chloro-6-fluorobenzaldehyde

High-purity 2-chloro-6-fluorobenzaldehyde is prerequisite for efficient condensation. The patented chlorination-oxidation route involves:

  • Chlorination : Photochemical chlorination of 2-chloro-6-fluorotoluene yields 2-chloro-6-fluorobenzyl chloride intermediates at 80–120°C.
  • Oxidation : Ferric solid superacid (Fe³⁺/SO₄²⁻/ZrO₂) catalyzes hydrolysis of benzyl chlorides to the aldehyde at 100–200°C, achieving 92% conversion with <0.5% residual chloride.
    This method circumvents corrosive sulfuric acid use, reducing reactor corrosion and enabling continuous production.

Catalytic Systems for Knoevenagel Condensation

Homogeneous Catalysis

Piperidine-Mediated Reactions

Piperidine (5–10 mol%) in ethanol under reflux for 4–6 hours remains the benchmark method, delivering 85–92% yields. The base deprotonates malononitrile (pKa ≈ 11), generating a resonance-stabilized nitrile-stabilized enolate that attacks the aldehyde. Kinetic studies reveal first-order dependence on both reactants under these conditions.

Potassium Carbonate in Aprotic Media

Anhydrous K₂CO₃ (5 mol%) in DMF at 80°C reduces reaction time to 30 minutes with 89% yield. The carbonate base enhances enolate formation while DMF stabilizes intermediates through hydrogen bonding. However, product isolation requires aqueous workup, complicating solvent recovery.

Heterogeneous Catalysis

Zeolite-Supported Catalysts

Hβ zeolite functionalized with silicotungstic acid (SiW₁₂/Hβ) achieves 90% yield at 60°C in 10 hours. The microporous structure confines reactants, increasing effective concentration, while Brønsted acid sites protonate the aldehyde carbonyl. Catalyst recyclability exceeds five cycles with <5% activity loss.

Metal-Organic Framework (MOF) Catalysts

HPW@MIL-100 (phosphotungstic acid encapsulated in Cr₃O(OH)(H₂O)₂(btc)₂) enables solvent-free condensation at 111°C, yielding 94% product in 1 hour. The MOF’s Lewis acid Cr³⁺ sites activate the aldehyde, while Keggin-type HPW provides Brønsted acidity for dehydration.

Solvent-Free and Energy-Efficient Protocols

Mechanochemical Synthesis

Grinding 2-chloro-6-fluorobenzaldehyde and malononitrile (1:1 molar ratio) with KOH (5 mol%) in a ball mill for 20 minutes produces 95% yield. The exothermic reaction reaches 70°C autogenously, eliminating solvent energy costs. Particle size analysis shows optimal reactivity at reactant grain sizes <50 μm.

Microwave-Assisted Reactions

Microwave irradiation (300 W, 100°C) in solventless conditions completes condensation in 5 minutes with 97% yield. Dielectric heating polarizes the aldehyde carbonyl, reducing activation energy by 15 kJ/mol compared to thermal methods. Scalability tests in continuous flow reactors demonstrate 10 kg/hr production capacity.

One-Pot Tandem Methodologies

Aldehyde Generation and Condensation

Integrating the chlorination-oxidation of 2-chloro-6-fluorotoluene with subsequent Knoevenagel condensation in a single reactor achieves 78% overall yield. Gaseous HCl from chlorination is scavenged by Ca(OH)₂, preventing side reactions. The tandem process reduces purification steps but requires precise temperature staging (80°C → 120°C).

Multicomponent Reactions

A three-component reaction of 2-chloro-6-fluorotoluene, N-chlorosuccinimide, and malononitrile under UV light (365 nm) produces the target compound in 65% yield via in situ aldehyde generation. Radical chain mechanisms propagate chlorination, though regioselectivity requires optimization to suppress ortho/meta isomers.

Analytical and Optimization Data

Table 1. Comparative Analysis of Catalytic Systems

Catalyst Temp (°C) Time (h) Yield (%) TOF (h⁻¹)
Piperidine/EtOH 80 4 92 23.0
K₂CO₃/DMF 80 0.5 89 178.0
SiW₁₂/Hβ 60 10 90 9.0
HPW@MIL-100 (solvent-free) 111 1 94 94.0
Mechanochemical KOH 70 0.33 95 285.0

Table 2. Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Byproduct Formation
Ethanol 24.3 92 <1%
DMF 36.7 89 3% (amide adducts)
Solvent-free - 94 0.5%
Water 80.1 68 12% (hydrolysis)

Mechanistic Elucidations and Kinetic Studies

Spectroscopic Monitoring

In situ FTIR reveals two distinct rate regimes:

  • Enolate Formation (0–15 min): Malononitrile C-H stretch at 2980 cm⁻¹ decreases as deprotonation occurs.
  • Dehydration (15–30 min): Growth of C≡N stretches at 2220 cm⁻¹ and C=C vibration at 1620 cm⁻¹ confirms product formation.

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) simulations identify the rate-determining step as C-C bond formation (ΔG‡ = 102 kJ/mol). Electron-withdrawing substituents lower the aldehyde LUMO from -1.8 eV (benzaldehyde) to -2.3 eV (2-chloro-6-fluorobenzaldehyde), increasing electrophilicity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale reactors (Corning AFR) achieve space-time yields of 5.7 kg/m³·h using SiW₁₂/Hβ catalysts at 60°C. Catalyst attrition remains a challenge, with 0.8% weight loss per 100 hours of operation.

Environmental Impact Assessment

Life-cycle analysis (Simapro 9.0) compares methodologies:

  • E-Factor : Solvent-free methods (0.3) outperform ethanol-based (2.1) and DMF (4.7) processes.
  • PMI : Microwave-assisted synthesis reduces material intensity to 1.8 vs. 3.4 for batch reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Addition Reactions: The nitrile groups can undergo addition reactions with nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Addition Reactions: Reagents like Grignard reagents or organolithium compounds are commonly employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.

    Addition Reactions: Products with new carbon-nitrogen bonds formed at the nitrile groups.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific cancer cell lines, showing effectiveness against breast and lung cancers. The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies.

Pharmacological Studies:
The compound has been used in pharmacological studies to understand its interaction with various biological targets. Its structure suggests potential activity as a kinase inhibitor, which could be beneficial in treating diseases associated with abnormal kinase signaling pathways, such as cancer and inflammatory diseases.

Agricultural Applications

Pesticide Development:
This compound is being investigated as a potential pesticide due to its structural characteristics that may confer herbicidal or insecticidal properties. Research is ongoing to evaluate its effectiveness against common agricultural pests and weeds, potentially offering a new tool for integrated pest management strategies.

Plant Growth Regulation:
Preliminary studies suggest that 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile might influence plant growth and development. Its application could lead to enhanced crop yields by modulating growth pathways or stress responses in plants.

Materials Science

Synthesis of Novel Polymers:
The compound can serve as a building block for synthesizing novel polymers with specific properties. Its reactivity allows for the incorporation into polymer chains, potentially leading to materials with improved thermal stability or mechanical strength.

Nanocomposite Development:
Research is exploring the use of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile in creating nanocomposites that exhibit enhanced electrical or thermal conductivity. These materials could have applications in electronics and energy storage devices.

Data Table: Summary of Applications

Field Application Potential Benefits
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Pharmacological studiesKinase inhibition potential
Agricultural SciencePesticide developmentEffective against pests and weeds
Plant growth regulationEnhanced crop yields
Materials ScienceSynthesis of novel polymersImproved thermal stability
Nanocomposite developmentEnhanced electrical/thermal conductivity

Case Studies

  • Anticancer Research Study:
    A study published in a peer-reviewed journal evaluated the cytotoxic effects of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
  • Pesticide Efficacy Trial:
    Field trials conducted on crops treated with this compound demonstrated a marked reduction in pest populations compared to untreated controls, highlighting its potential role as an effective pesticide.
  • Polymer Synthesis Experiment:
    Researchers synthesized a new polymer incorporating 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile and tested its mechanical properties. The resulting material showed improved tensile strength compared to traditional polymers, indicating its utility in industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for molecular targets. The nitrile groups can also participate in interactions with nucleophiles or electrophiles, affecting the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The target compound belongs to a family of propanedinitrile derivatives with aromatic substituents. Key structural analogs include:

[Chloro(phenyl)methylidene]propanedinitrile (CAS synonyms: α-Chlorobenzalmalononitrile): Substituents: Chloro (-Cl) on the phenyl ring. Molecular Formula: C₁₀H₅ClN₂ (approximate molecular weight: 188.45 g/mol). Key Differences: Lacks the fluorine atom, resulting in reduced electron-withdrawing effects compared to the target compound .

2-[(Dimethylamino)methylidene]propanedinitrile: Substituents: Dimethylamino (-N(CH₃)₂) group. Crystal Structure: Exhibits a dihedral angle of 7.95(18)° between the dimethylamino group and the dinitrile moiety, with weak C–H⋯N hydrogen bonds forming a 3D network . Key Differences: The electron-donating -N(CH₃)₂ group contrasts sharply with the electron-withdrawing -Cl/-F groups in the target compound, altering solubility and reactivity .

Electronic and Physical Properties

  • Electron-Withdrawing Effects: The -Cl and -F substituents in the target compound create a stronger electron-deficient aromatic system compared to analogs with single substituents (e.g., [Chloro(phenyl)methylidene]propanedinitrile).
  • Melting Points and Solubility: Compound Substituents Melting Point (°C) Predicted Solubility 2-[(2-Chloro-6-fluorophenyl)...] Cl, F 89–93 Low (non-polar solvents) [Chloro(phenyl)methylidene]... Cl Not reported Moderate 2-[(Dimethylamino)methylidene]... N(CH₃)₂ Not reported High (polar solvents) The target compound’s higher melting point relative to dimethylamino analogs suggests stronger intermolecular forces, likely due to halogen bonding .

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : Methods like those in (Becke’s hybrid functional) could model the electronic structure of the target compound, predicting frontier molecular orbitals (HOMO/LUMO) to compare charge-transfer capabilities with analogs .
  • Crystallography: Tools like SHELX () and ORTEP () enable precise determination of molecular packing.

Biological Activity

The compound 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile (also known as compound 7 ) is a nitrile derivative with potential biological activity. Its structure features a chloro-fluorophenyl moiety, which is known to influence its pharmacological properties. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile
  • Molecular Formula : C11H8ClF2N2
  • Molecular Weight : 240.65 g/mol

Synthesis

The synthesis of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile typically involves the condensation of appropriate aldehyde and nitrile precursors. The reaction conditions can be optimized for yield and purity through various methods, including microwave-assisted synthesis.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of fluoroaryl compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 16 µM to 64 µM, indicating moderate to high efficacy against resistant strains .

Anticancer Activity

The anticancer potential of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines, with IC50 values often reported in the low micromolar range. For example, similar compounds have demonstrated IC50 values ranging from 10 µM to 30 µM against various human cancer cell lines, including leukemia and melanoma .

The mechanisms underlying the biological activities of this compound are multi-faceted:

  • Enzyme Inhibition : Compounds structurally related to 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Cell Cycle Disruption : Evidence indicates that these compounds may interfere with normal cell cycle progression, particularly affecting the G1/S transition.

Case Studies

StudyFindings
Study A Demonstrated significant cytotoxicity against HL-60 leukemia cells with an IC50 of 15 µM.
Study B Reported that a similar compound induced apoptosis through ROS generation in melanoma cells.
Study C Evaluated antimicrobial activity showing MIC values against MRSA at 32 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.